
5-(Phenylsulfonyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylsulfonyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a phenylsulfonyl group attached to the 5-position of the picolinonitrile ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)picolinonitrile can be achieved through several methods. One common approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines under mild reaction conditions . This stepwise and one-pot method provides a unique and efficient route to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenylsulfonyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-(Phenylsulfonyl)picolinonitrile has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Phenylsulfonyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(phenylsulfonyl)methane: This compound features two phenylsulfonyl groups attached to a central carbon atom and is used in similar synthetic applications.
Phenylsulfonylpyridine: A related compound with a phenylsulfonyl group attached to a pyridine ring, used in organic synthesis and medicinal chemistry.
Uniqueness
5-(Phenylsulfonyl)picolinonitrile is unique due to its specific structural features, which provide distinct reactivity and potential applications. The presence of both the phenylsulfonyl and nitrile groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C12H8N2O2S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(9-14-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H |
InChI-Schlüssel |
RRFVXRCXTHMEHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
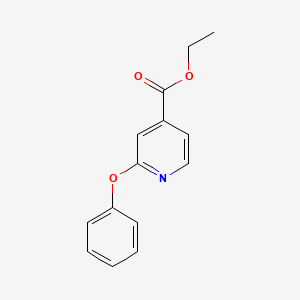
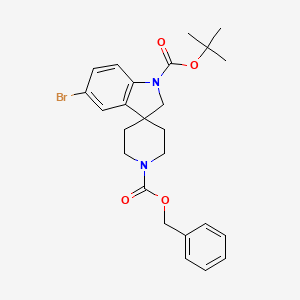
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)

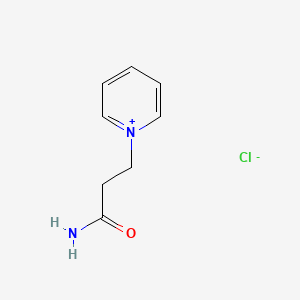
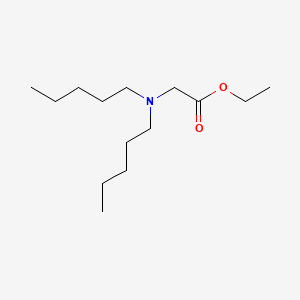

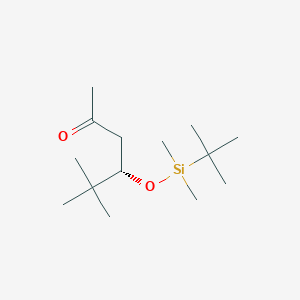
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)

![Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-](/img/structure/B14012811.png)
